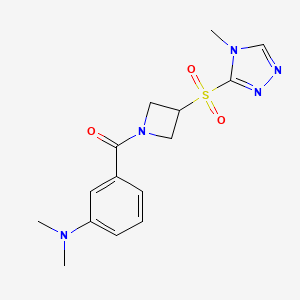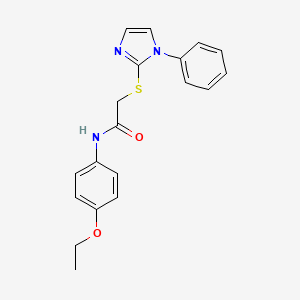![molecular formula C16H18N2OS2 B2386821 3-(4-Methylphenyl)-2-Propylsulfanyl-6,7-Dihydrothieno[3,2-d]pyrimidin-4-on](/img/structure/B2386821.png)
3-(4-Methylphenyl)-2-Propylsulfanyl-6,7-Dihydrothieno[3,2-d]pyrimidin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C16H18N2OS2 and its molecular weight is 318.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methylphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methylphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Pyridopyrimidinderivate, zu denen auch Verbindungen gehören, die dem ähnlich sind, haben therapeutisches Interesse gezeigt und wurden für die Verwendung als Therapeutika zugelassen . Sie werden an mehreren therapeutischen Zielen eingesetzt und haben ein therapeutisches Interesse gezeigt .
Antitumor-Effekte
Einige Pyridopyrimidinderivate haben gute Antitumor-Effekte gezeigt. Zum Beispiel hemmte Piritrexim Dihydrofolat-Reduktase (DHFR) und zeigte auch gute Antitumor-Effekte beim Carcinosarkom bei Ratten .
Antileishmaniale Aktivität
Pyrazol-haltige Verbindungen, die strukturell mit dem verwandt sein können, haben potente antileishmaniale Aktivitäten gezeigt . Beispielsweise zeigte Verbindung 13 eine überlegene Antileishmanial-Aktivität gegen Promastigoten .
Antimalaria-Aktivität
Dieselben Pyrazol-Derivate haben auch antimalaria-Aktivität gezeigt . Insbesondere zeigten die Verbindungen 14 und 15 bessere Hemmeffekte gegen Plasmodium berghei .
In-vitro-Zytotoxische Aktivität
Einige Pyrazolo[3,4-d]pyrimidin-Derivate wurden auf ihre in-vitro-zytotoxische Aktivität gegen die menschliche Brustkrebszelllinie (MCF7) unter Verwendung von Doxorubicin als Referenzmedikament untersucht .
Arzneimittelentwicklung
Der Pyridopyrimidin-Rest ist in relevanten Medikamenten vorhanden und wurde bei der Entwicklung neuer Therapien untersucht . Zum Beispiel sind Palbociclib, ein von Pfizer entwickeltes Brustkrebsmedikament, und Dilmapimod, mit potenzieller Aktivität gegen rheumatoide Arthritis, beides Pyridopyrimidinderivate .
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-3-9-21-16-17-13-8-10-20-14(13)15(19)18(16)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBOKJHTYLICFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)SCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-cyano-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2386738.png)






![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386748.png)
![2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2386749.png)

![4-(4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B2386752.png)


![4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2386760.png)
